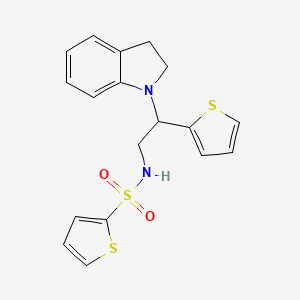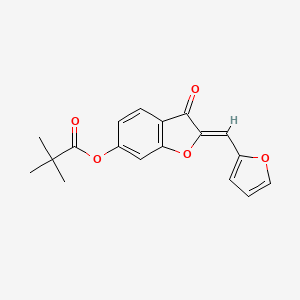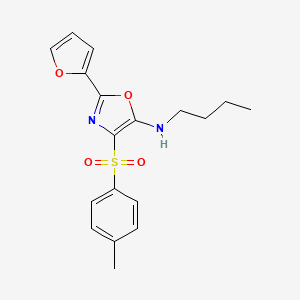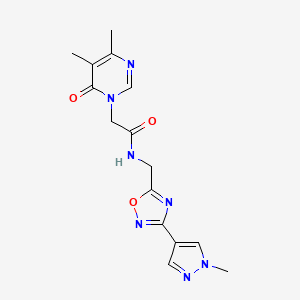![molecular formula C27H28FN5O3 B2655288 7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-46-7](/img/structure/B2655288.png)
7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have specific information on how this compound could be synthesized, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions . For example, the piperazine ring could be formed through a reaction with a dicarbonyl compound, and the phenyl ring could be introduced through a Friedel-Crafts acylation reaction.Chemical Reactions Analysis
Again, while I don’t have specific information on the chemical reactions this compound could undergo, compounds with similar functional groups often undergo nucleophilic addition-elimination reactions . The carbonyl group, in particular, is known to be reactive and could be attacked by a nucleophile, leading to the addition of a new group to the molecule .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Binding
Research indicates that similar compounds, particularly those with a pyrazolo[1,5-a]pyridine substructure, show potential as ligands for dopamine receptors. For instance, modifications to the benzylpiperazine moiety have been studied to determine their affinity for dopamine D2, D3, and D4 receptors, indicating a potential use in exploring dopaminergic system mechanisms and developing therapies targeting psychiatric and neurological disorders (Li Guca, 2014). Similarly, G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure have shown promise in acting as partial agonists at dopamine D2 receptors, suggesting a route for creating novel antipsychotic medications with potentially fewer side effects due to their selective activation of G proteins over β-arrestin recruitment (D. Möller et al., 2017).
Antimicrobial and Antituberculosis Activity
A hybrid of thiazole and aminopiperidine has been studied for its inhibitory effects on Mycobacterium tuberculosis GyrB ATPase, demonstrating significant antituberculosis activity. This suggests that structural analogues could be valuable in the design of new antituberculosis agents (V. U. Jeankumar et al., 2013). Another study focused on fluoro-substituted benzo[b]pyran compounds has shown anti-lung cancer activity, highlighting the potential of fluoro-containing derivatives in cancer treatment research (A. G. Hammam et al., 2005).
Anticancer and Anti-inflammatory Activities
Compounds with related structural motifs have been explored for their anticancer and anti-inflammatory properties. For instance, chalcones, pyrazolines, and amino pyrimidines derivatives exhibit antibacterial activity, which can provide a foundation for developing new treatments for infections (A. Solankee et al., 2004). Additionally, novel benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential therapeutic applications of such compounds in neurodegenerative diseases (M. Gupta et al., 2020).
Eigenschaften
IUPAC Name |
7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-36-16-15-31-18-23(25-24(19-31)27(35)33(29-25)22-5-3-2-4-6-22)26(34)32-13-11-30(12-14-32)17-20-7-9-21(28)10-8-20/h2-10,18-19H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLILXLYGWZCRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)



![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)







![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)